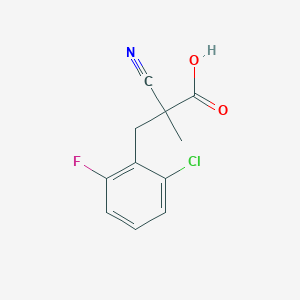

3-(2-Chloro-6-fluorophenyl)-2-cyano-2-methylpropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-Chloro-6-fluorobenzoic acid” is a two-fold halogenated derivative of benzoic acid . It’s used in research and development but not for medicinal or household use .

Synthesis Analysis

While specific synthesis methods for “3-(2-Chloro-6-fluorophenyl)-2-cyano-2-methylpropanoic acid” were not found, the Sandmeyer reaction is a well-known method used for the conversion of an aryl amine to an aryl halide . This reaction could potentially be used in the synthesis of similar compounds.

Molecular Structure Analysis

The molecular structure of a related compound, “2-Chloro-6-fluorophenylboronic acid”, has been analyzed . Its molecular formula is C6H5BClFO2 and it has a molecular weight of 174.365 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “2-Chloro-6-fluorophenylboronic acid”, have been analyzed. It has a molecular weight of 174.36 g/mol and its InChI Key is NXSZSZJWZVLHAY-UHFFFAOYSA-N .

Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Methodologies

- The compound has been used in synthetic chemistry for the preparation of various biologically active molecules, demonstrating its utility in creating complex structures with potential pharmaceutical applications. For example, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate for anticancer drugs, showcases its relevance in drug synthesis, offering a rapid and efficient method with a total yield of 63.69% over two steps (Zhang et al., 2019).

Pharmacological Research

- In pharmacological research , derivatives of this compound have been explored for their antibacterial properties. For instance, fluorine-containing thiadiazolotriazinones, synthesized from derivatives including 2,4-dichloro-5-fluorophenyl groups, have been evaluated as potential antibacterial agents, highlighting the compound's role in developing new antimicrobial drugs (Holla et al., 2003).

Material Science

- In material science , the compound's derivatives have been utilized in the development of ferroelectric liquid crystals (FLCs), contributing to advancements in display technologies. A series of FLCs synthesized from alpha-halo acids derived from L-isoleucine, containing chloro and fluoro substituents, showed varying phase behaviors and spontaneous polarization, underscoring the compound's importance in creating materials with specific electro-optical properties (Dingemans et al., 1998).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(2-chloro-6-fluorophenyl)-2-cyano-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFNO2/c1-11(6-14,10(15)16)5-7-8(12)3-2-4-9(7)13/h2-4H,5H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQORKNISIHNFGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=CC=C1Cl)F)(C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chloro-6-fluorophenyl)-2-cyano-2-methylpropanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(cyanomethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2753526.png)

![N-(2,4-dimethoxyphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2753527.png)

![N-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2753529.png)

![(E)-3-(4-methylsulfanylphenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2753535.png)

![N-(2,4-difluorophenyl)-3-oxo-2-phenyl-5-(tetrahydrofuran-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2753537.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(tert-butyl)phenoxy)propan-2-ol dihydrochloride](/img/structure/B2753538.png)

![2,5-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2753541.png)